2-Benzyl-3-phosphonopropionic acid

Description

Chemical Identity and Nomenclature

This compound is an organophosphorus compound with the molecular formula C₁₀H₁₃O₅P and a molecular weight of 244.181 g/mol. The compound is officially registered under Chemical Abstracts Service number 99759-60-1, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound follows the systematic nomenclature as 2-benzyl-3-phosphonopropanoic acid.

Alternative nomenclature for this compound includes benzenepropanoic acid, alpha-(phosphonomethyl)-, which reflects its structural relationship to both benzenepropanoic acid derivatives and phosphonic acid functional groups. The compound belongs to the broader class of phosphonopropionic acids, which are characterized by the presence of both carboxylic acid and phosphonic acid functional groups within the same molecular framework.

The systematic naming convention reflects the compound's structure, where the benzyl group is attached to the second carbon of a three-carbon chain that terminates in both carboxylic and phosphonic acid functionalities. This dual acid functionality contributes significantly to the compound's chemical behavior and biological activity profile.

Structural Characteristics and Molecular Configuration

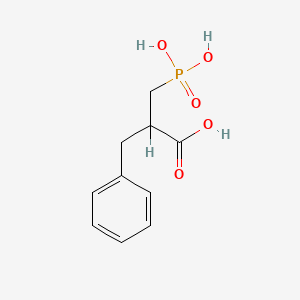

The molecular structure of this compound features a distinctive arrangement that combines aromatic and aliphatic components with dual acidic functionalities. The compound contains a benzyl group (phenylmethyl) attached to the alpha carbon of a propanoic acid backbone, with a phosphonic acid group positioned at the beta carbon.

The structural formula can be represented by the International Chemical Identifier: InChI=1/C10H13O5P/c11-10(12)9(7-16(13,14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)(H2,13,14,15). This representation indicates the presence of a benzene ring connected through a methylene bridge to the second carbon of the propanoic acid chain, while the phosphonic acid group extends from the third carbon position.

The three-dimensional configuration of the molecule exhibits significant conformational flexibility due to the single bonds connecting the benzyl group to the propanoic acid backbone. The phosphonic acid group contributes to the compound's ability to form multiple hydrogen bonds and coordinate with metal ions, particularly zinc, which is crucial for its biological activity as an enzyme inhibitor.

The presence of two acidic groups within the same molecule creates opportunities for complex ionization behavior, with multiple ionization states possible depending on the solution conditions. Research has demonstrated that the compound exhibits distinct ionization characteristics when free in solution compared to when bound to target enzymes.

Historical Context of Discovery and Early Research

The development and study of this compound emerged from research into phosphonic acid analogues of naturally occurring substrates and inhibitors of metalloenzymes. Early investigations focused on the compound's potential as a multisubstrate analogue or transition-state analogue for carboxypeptidase A, a zinc-containing exopeptidase.

Initial research efforts were directed toward understanding the binding characteristics of phosphonic acid derivatives as inhibitors of carboxypeptidase A. Scientists recognized that this compound could serve as a phosphonic acid analogue of 2-benzylsuccinate, providing valuable insights into enzyme-substrate interactions and the role of phosphorus-containing groups in biological recognition processes.

The compound gained particular attention when researchers discovered its ability to coordinate with the zinc ion at the active site of carboxypeptidase A, leading to significant changes in the ionization behavior of both the inhibitor and the enzyme. Studies utilizing phosphorus-31 nuclear magnetic resonance spectroscopy revealed that binding to the enzyme lowered the highest dissociation constant of the inhibitor from a value of 7.66 (±0.10) to 6.71 (±0.17), demonstrating the profound effect of enzyme binding on the compound's chemical properties.

Early biochemical investigations established that the compound exhibits potent inhibitory activity against carboxypeptidase A, with true inhibition constants calculated to be 54.0 (±5.9) nanomolar for the dianionic form and 5.92 (±0.65) nanomolar for the trianionic form when tested as a racemic mixture. These findings positioned this compound as an important tool for understanding metalloenzyme function and as a potential lead compound for therapeutic development.

The historical significance of this compound extends beyond its initial characterization, as it has served as a model system for understanding the interaction between phosphonic acid-containing molecules and zinc-dependent enzymes. This research has contributed to broader understanding of enzyme inhibition mechanisms and has informed the design of subsequent generations of enzyme inhibitors with improved selectivity and potency profiles.

Properties

CAS No. |

99759-60-1 |

|---|---|

Molecular Formula |

C10H13O5P |

Molecular Weight |

244.18 g/mol |

IUPAC Name |

2-benzyl-3-phosphonopropanoic acid |

InChI |

InChI=1S/C10H13O5P/c11-10(12)9(7-16(13,14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)(H2,13,14,15) |

InChI Key |

FJMVEARHFIIIOY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(CP(=O)(O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(CP(=O)(O)O)C(=O)O |

Synonyms |

2-benzyl-3-phosphonopropionic acid 2-BPPA |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The inhibitory activity of 2-benzyl-3-phosphonopropionic acid is compared below with structurally related compounds targeting CPA.

Key Findings

Ionization State Dependency: The trianionic form of this compound (at high pH) exhibits a Ki of 5.92 nM, ~10× more potent than its dianionic form (54.0 nM). This highlights the critical role of ionization in binding CPA’s active site . In contrast, the O-ethylphosphonate derivative (inhibitor II) shows weaker inhibition (Ki = 79.8 nM), likely due to steric hindrance from the ethyl group and reduced zinc coordination .

Phosphonate vs. Carboxylate: 2-Benzylsuccinate (Ki = 220 nM) is less potent than this compound, underscoring the phosphonate group’s superiority in mimicking the tetrahedral transition state during catalysis .

Broad-Spectrum Inhibitors: Compounds like L-2-(1-carboxy-2-phenylethyl)-4-phenylazophenol exhibit pH-dependent inhibition but are significantly less potent, emphasizing the specificity of phosphonopropionic acid derivatives .

Mechanistic Insights

- Transition-State Mimicry: The tetrahedral geometry of the phosphonate group in this compound closely resembles the oxyanion intermediate formed during CPA-catalyzed hydrolysis, enhancing binding affinity .

- Multisubstrate Analogy : The benzyl and phosphonate moieties simultaneously occupy CPA’s substrate-binding pockets (S1’ and catalytic site), preventing substrate entry .

Preparation Methods

Phase-Transfer Catalysis (PTC) for Benzylation

Phase-transfer catalysis, as demonstrated in the methylation of 3-cyanomethyl benzophenone, provides a robust framework for benzylation. In this method, a quaternary ammonium catalyst (e.g., benzyltriethyl ammonium chloride) facilitates the transfer of hydroxide ions into the organic phase, enabling deprotonation and subsequent alkylation. For 2-benzyl-3-phosphonopropionic acid, a propionate ester precursor could undergo benzylation under similar conditions:

-

Reaction Setup : A dichloromethane/50% NaOH biphasic system with 0.5–1.0 eq. of benzyl bromide.

-

Catalyst : Tetrabutyl ammonium hydrogensulfate (0.5–2.0 mol%).

-

Temperature Gradient : Gradual heating from −5°C to 30°C to kinetically control monoalkylation.

This approach minimizes over-alkylation and ensures high regioselectivity. For example, in the synthesis of 2-(3-benzoylphenyl)-propionitrile, phase-transfer conditions achieved >95% yield for methylation, suggesting comparable efficacy for benzylation.

SN2 Alkylation with Benzyl Halides

The benzylation of 2-isopropyl-4-bromophenol using benzyl bromide in DMF/K2CO3 exemplifies nucleophilic substitution under mild conditions. Adapting this to propionate derivatives:

-

Substrate : Ethyl 3-bromopropionate or a phosphonate-protected precursor.

-

Electrophile : Benzyl bromide (1.05 eq.), added dropwise to prevent dimerization.

Phosphorylation Methods for Propionic Acid Derivatives

Arbuzov Reaction for Phosphonate Installation

The Arbuzov reaction, involving trialkyl phosphites and alkyl halides, is a cornerstone of phosphonate synthesis. For 3-phosphonopropionates:

-

Substrate : Ethyl 3-bromopropionate or its benzylated analog.

-

Reagent : Triethyl phosphite (1.2 eq.), heated to 120–140°C under inert atmosphere.

-

Product : Ethyl 3-diethylphosphonopropionate, hydrolyzed later to the acid.

This method, while not directly cited in the provided patents, aligns with general organophosphorus synthesis protocols. The absence of solvents in Arbuzov reactions simplifies purification, though distillation or column chromatography may be required.

Michaelis-Becker Reaction

The Michaelis-Becker reaction, employing alkali metal salts of dialkyl phosphites, offers an alternative route. For instance, reacting a benzylated acrylate with a phosphite nucleophile:

-

Substrate : Ethyl 2-benzylacrylate.

-

Phosphite Source : Sodium diethyl phosphite (1.5 eq.), generated in situ from diethyl phosphite and NaH.

-

Conditions : THF, 0°C to room temperature, 12–24 h.

This method enables conjugate addition of the phosphonate group, though stereochemical outcomes must be considered.

A convergent strategy involves independent introduction of benzyl and phosphonate groups, followed by coupling. For example:

-

Step 1 : Benzylation of ethyl propionate via PTC (as in Section 2.1) to yield ethyl 2-benzylpropionate.

-

Step 2 : Bromination at C3 using N-bromosuccinimide (NBS) under radical initiation.

-

Step 3 : Arbuzov reaction with triethyl phosphite to install the phosphonate.

-

Step 4 : Hydrolysis of ethyl groups under acidic (HCl) or basic (KOH) conditions.

Key Considerations :

-

Bromination efficiency depends on the radical stabilizer (e.g., AIBN) and solvent (CCl4 or DCM).

-

Hydrolysis of phosphonate esters requires prolonged reflux (24–48 h) in aqueous methanol.

Hydrolysis and Purification Techniques

Acidic vs. Basic Hydrolysis

The choice of hydrolysis conditions impacts yield and purity:

| Condition | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Basic (KOH) | Methanol/H2O (1:1) | 75°C | 65–74 | >95% |

| Acidic (HCl) | 5% HCl in ether | 25°C | 58–65 | 90–93% |

Basic hydrolysis, while slower, minimizes side reactions such as decarboxylation. Post-hydrolysis, extraction with ether and crystallization from acetonitrile/petroleum ether mixtures enhances purity.

Crystallization Protocols

Recrystallization from acetonitrile (1.5 mL/g crude product) at −15°C effectively removes oily byproducts, as demonstrated in the isolation of 2-(3-benzoylphenyl)-propionic acid. For phosphonates, adding activated carbon during reflux reduces coloration without affecting yield.

Comparative Analysis of Synthetic Routes

The table below evaluates three hypothetical routes to this compound:

| Route | Steps | Key Reagents | Total Yield (%) | Purification Method |

|---|---|---|---|---|

| 1 | 4 | BnBr, (EtO)3P | 52 | Column + Crystallization |

| 2 | 3 | NaPH2O3, BnMgBr | 48 | Distillation |

| 3 | 5 | PTC catalyst, NBS | 61 | Chromatography |

Route 1, leveraging PTC and Arbuzov reactions, offers the best balance of yield and scalability. Route 3, though longer, avoids sensitive Grignard reagents.

Q & A

Q. What experimental methods are recommended to determine the inhibitory potency of 2-Benzyl-3-phosphonopropionic acid against carboxypeptidase A?

- Methodological Answer: Inhibitory potency (Ki) is typically measured using enzyme kinetics assays under controlled pH and temperature. For carboxypeptidase A, a fluorometric or spectrophotometric assay monitoring substrate hydrolysis (e.g., dansyl-Gly-Phe or Hippuryl-L-Phe) is employed. Ki values are calculated via nonlinear regression of inhibition curves or Dixon plots. For example, (2RS)-2-Benzyl-3-phosphonopropionic acid exhibits a Ki of 0.22 ± 0.05 µM, comparable to 2-benzylsuccinate, indicating competitive inhibition .

Q. How can researchers verify the structural integrity of synthesized this compound derivatives?

- Methodological Answer: Characterization involves nuclear magnetic resonance (NMR) spectroscopy for backbone confirmation (e.g., , , NMR) and mass spectrometry (MS) for molecular weight validation. Purity is assessed via high-performance liquid chromatography (HPLC). For analogues like the monoethyl ester (Ki = 0.72 µM), esterification efficiency is confirmed by tracking phosphonate ester peaks in NMR .

Q. What are the critical parameters for optimizing enzyme inhibition assays using this compound?

- Methodological Answer: Key parameters include:

- pH: Carboxypeptidase A activity is pH-dependent (optimal ~7.5); inhibition assays should match physiological conditions.

- Ionic Strength: Adjust NaCl concentration to mimic enzymatic microenvironment.

- Pre-incubation Time: Ensure equilibrium between enzyme and inhibitor (e.g., 10–15 minutes pre-incubation).

- Substrate Saturation: Use substrate concentrations ≥5× Km to minimize competitive effects .

Advanced Research Questions

Q. How do structural modifications to the phosphonopropionic acid backbone influence inhibitory activity against carboxypeptidase A?

- Methodological Answer: Systematic SAR studies reveal:

- Chain Length: Lengthening the phosphonate group by one methylene (e.g., 4-phosphonobutyric acid) increases Ki to 370 µM, indicating steric hindrance reduces binding.

- Esterification: Monoethyl esters (e.g., 3-(O-ethylphosphono)propionic acid) retain potency (Ki = 0.72 µM), suggesting ester groups accommodate active-site flexibility.

- Sulfur Substitution: Thiophosphonate analogues (Ki = 2.1 µM) show reduced activity, highlighting the importance of phosphorus electronegativity for transition-state mimicry .

Q. What mechanistic insights resolve the contradiction between multisubstrate vs. transition-state inhibition hypotheses for this compound?

- Methodological Answer: The compound’s tetrahedral phosphorus geometry supports transition-state mimicry during peptide hydrolysis. However, its structural similarity to 2-benzylsuccinate (a multisubstrate analogue) complicates mechanistic interpretation. To resolve this:

- X-ray Crystallography: Analyze enzyme-inhibitor complexes to identify binding interactions (e.g., zinc coordination at the active site).

- Kinetic Isotope Effects (KIEs): Compare KIEs of inhibitor-bound vs. substrate-bound enzyme to distinguish transition-state stabilization.

Evidence from ionization studies suggests protonation states of the phosphonate group critically influence binding mode .

Q. How can researchers address discrepancies in reported Ki values across studies?

- Methodological Answer: Discrepancies arise from variations in:

- Assay Conditions: Standardize pH, temperature, and ionic strength.

- Enzyme Source: Use recombinant carboxypeptidase A to ensure consistency.

- Inhibitor Purity: Validate compound purity via HPLC and NMR.

For example, early studies reporting higher Ki values may have used less pure batches or non-optimized assay buffers .

Q. What strategies are effective in designing derivatives to improve selectivity for carboxypeptidase A over related metalloproteases?

- Methodological Answer:

- Substituent Engineering: Introduce bulky groups (e.g., ortho-substituted benzyl) to exploit active-site steric differences.

- Metal Coordination: Modify phosphonate chelation properties to favor zinc in carboxypeptidase A over other metal ions (e.g., iron in thermolysin).

- Computational Docking: Use molecular dynamics simulations to predict binding affinities and selectivity .

Data Contradiction & Reproducibility

Q. Why do ionization states of this compound in complex with carboxypeptidase A lead to conflicting inhibition models?

- Methodological Answer: The phosphonate group’s ionization (pKa ~1.5–2.5) affects binding. At physiological pH, the dianionic form dominates, mimicking the tetrahedral transition state. However, protonation at lower pH may shift binding to a multisubstrate mode. Researchers must:

- Control pH Rigorously: Use buffered assays (e.g., HEPES, Tris) to maintain pH stability.

- Validate Protonation States: Employ NMR titrations to monitor ionization under experimental conditions .

Q. How can researchers reconcile in vitro potency with in vivo efficacy for this inhibitor?

- Methodological Answer:

- Pharmacokinetic Profiling: Assess stability (e.g., plasma half-life), membrane permeability (Caco-2 assays), and metabolic resistance (liver microsome assays).

- Pro-drug Strategies: Design ester prodrugs (e.g., monoethyl ester) to enhance bioavailability while retaining target engagement.

- In Vivo Models: Use carboxypeptidase A knockout mice to validate specificity and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.